(-)-Isocorypalmine

Catalog No.
S565138
CAS No.
483-34-1
M.F
C20H23NO4
M. Wt
341.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(-)-Isocorypalmine

CAS Number

483-34-1

Product Name

(-)-Isocorypalmine

IUPAC Name

(13aS)-3,9,10-trimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-2-ol

Molecular Formula

C20H23NO4

Molecular Weight

341.4 g/mol

InChI

InChI=1S/C20H23NO4/c1-23-18-5-4-12-8-16-14-10-17(22)19(24-2)9-13(14)6-7-21(16)11-15(12)20(18)25-3/h4-5,9-10,16,22H,6-8,11H2,1-3H3/t16-/m0/s1

InChI Key

KDFKJOFJHSVROC-INIZCTEOSA-N

Synonyms

tetrahydro-columbamine, tetrahydrocolumbamine

Canonical SMILES

COC1=C(C2=C(CC3C4=CC(=C(C=C4CCN3C2)OC)O)C=C1)OC

Isomeric SMILES

COC1=C(C2=C(C[C@H]3C4=CC(=C(C=C4CCN3C2)OC)O)C=C1)OC

Source and Chemical Properties:

Tetrahydrocolumbamine is a naturally occurring berberine alkaloid found in various plant species, including Corydalis species and Jateorhiza palmatiloba (formerly Stephania tetrandra) [, ]. It has the chemical formula C20H23NO4 and a molecular weight of 341.4 Da [].

Dopamine Receptor Ligand:

Research suggests that tetrahydrocolumbamine interacts with dopamine receptors, specifically displaying affinity for the dopamine D2 receptor subtype []. This interaction implies a potential role in regulating dopamine signaling pathways, which are crucial for various functions in the central nervous system, including movement, reward, and motivation [].

Enzyme Substrate:

Studies have identified the enzyme CYP719A21 as capable of metabolizing tetrahydrocolumbamine. This enzyme exhibits high affinity and specificity for tetrahydrocolumbamine, suggesting a potential role in its biological processing within the body []. Further research is needed to understand the specific functions and implications of this metabolic pathway.

Ongoing Research:

The current understanding of tetrahydrocolumbamine's biological activity and potential applications is limited. Ongoing scientific research is exploring its potential roles in various areas, including:

  • Neurological disorders: Studies are investigating the potential effects of tetrahydrocolumbamine on neurodegenerative diseases like Parkinson's disease and Alzheimer's disease, due to its interaction with dopamine receptors [].
  • Pain management: Research is exploring the potential analgesic (pain-relieving) properties of tetrahydrocolumbamine, again linked to its interaction with dopamine signaling pathways [].

(-)-Isocorypalmine is an isoquinoline alkaloid primarily derived from the plant Corydalis yanhusuo. It is recognized for its complex structure and diverse biological activities. This compound is a mono-demethylated derivative of tetrahydropalmatine, which enhances its pharmacological profile. The chemical formula of (-)-Isocorypalmine is C₁₉H₂₃N₃O, and it has a molecular weight of 307.41 g/mol. The compound has garnered attention for its role as a dopamine receptor ligand, particularly in modulating various neurochemical pathways.

  • Some research suggests THC may interact with dopamine receptors, but the specific mechanism requires further investigation [].
  • Dopamine is a neurotransmitter involved in various functions, and understanding THC's interaction could be valuable in neurological research [].
  • There is currently limited information on the safety profile of isolated THC.
  • As a berberine alkaloid, it might share some toxicological properties with other berberines, which can cause stomach upset in high doses [].
  • It is important to note that research on isolated THC is separate from research on goldenseal or Corydalis species, which may contain other potentially harmful alkaloids [].
Typical of isoquinoline alkaloids. These include:

  • Protonation: As a weak base, it can be protonated under acidic conditions.
  • Alkylation: It can undergo alkylation reactions, forming more complex structures.
  • Acylation: This reaction can modify the compound, enhancing its biological activity.
  • Condensation: (-)-Isocorypalmine can react with carbonyl compounds, leading to the formation of new derivatives.

These reactions are crucial for synthesizing analogs that may exhibit enhanced or altered pharmacological properties.

(-)-Isocorypalmine exhibits a range of biological activities, making it a subject of significant research interest:

  • Dopamine Receptor Modulation: It acts as a partial agonist at the D1 receptor and an antagonist at D2 and D3 receptors, influencing dopaminergic signaling pathways .
  • Anti-addiction Effects: Studies have shown that (-)-Isocorypalmine can reduce behavioral sensitization and the rewarding effects of cocaine in animal models .
  • Neuroprotective Properties: The compound has demonstrated potential neuroprotective effects, which may be beneficial in treating neurodegenerative diseases.
  • Anti-inflammatory and Analgesic Effects: It has been reported to possess anti-inflammatory and analgesic properties, contributing to pain relief and inflammation reduction .

The synthesis of (-)-Isocorypalmine can be achieved through various methods:

  • Isolation from Natural Sources: It is commonly isolated from the plant Corydalis yanhusuo, where it occurs naturally.
  • Chemical Synthesis: A notable synthetic route involves the use of tetrahydropalmatine as a precursor. The synthesis typically includes steps such as demethylation and structural modification to yield (-)-Isocorypalmine .

These methods highlight the compound's accessibility both from natural sources and through synthetic chemistry.

(-)-Isocorypalmine has several applications in pharmacology and medicinal chemistry:

  • Drug Development: Its unique interaction with dopamine receptors makes it a candidate for developing treatments for addiction and other neurological disorders.
  • Research Tool: As a dopamine receptor ligand, it serves as a valuable tool in neuroscience research to study dopaminergic systems .
  • Potential Therapeutic Agent: Given its anti-inflammatory and analgesic properties, it may find applications in pain management therapies.

Studies on (-)-Isocorypalmine have focused on its interactions with various neurotransmitter systems:

  • Dopamine Receptors: Research indicates that (-)-Isocorypalmine modulates D1, D2, and D3 receptor activity, affecting dopaminergic signaling pathways. It acts as an antagonist at D2 and D3 receptors while being a partial agonist at D1 .
  • Behavioral Studies: Animal studies have demonstrated its ability to alter cocaine-induced behaviors, indicating its potential role in addiction treatment .

These interactions underscore the compound's significance in pharmacological research.

Several compounds share structural similarities or pharmacological activities with (-)-Isocorypalmine. Here are some notable examples:

Compound NameStructure TypeKey Activity
TetrahydropalmatineIsoquinoline AlkaloidDopamine receptor modulator
BerberineIsoquinoline AlkaloidAntimicrobial, anti-inflammatory
PalmatineIsoquinoline AlkaloidAntioxidant, neuroprotective
StepholidineIsoquinoline AlkaloidDopamine receptor modulator

Uniqueness of (-)-Isocorypalmine

What sets (-)-Isocorypalmine apart from these similar compounds is its specific profile as a partial agonist at the D1 receptor while acting as an antagonist at D2 and D3 receptors. This dual action may provide unique therapeutic benefits not observed in other isoquinoline alkaloids.

(-)-Isocorypalmine possesses the molecular formula C₂₀H₂₃NO₄ with a molecular weight of 341.4 grams per mole. The compound exhibits a complex tetracyclic framework characteristic of the tetrahydroprotoberberine alkaloid class, featuring a distinctive isoquinolino[2,1-b]isoquinolin structural motif. The systematic nomenclature identifies the compound as (13aS)-3,9,10-trimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-2-ol, which precisely describes its stereochemical configuration and substitution pattern.

The stereochemical characteristics of (-)-isocorypalmine are particularly noteworthy, as the compound contains a single stereogenic center located at the C-13a position. This stereocenter adopts the S-configuration, which distinguishes (-)-isocorypalmine from its enantiomeric counterpart (+)-isocorypalmine. The absolute configuration has been conclusively established through various spectroscopic methods and correlation studies with known compounds. Crystallographic studies have provided detailed insights into the three-dimensional arrangement of atoms within the molecule, confirming the spatial orientation of substituents and the overall molecular geometry.

The molecular structure features three methoxy groups positioned at C-3, C-9, and C-10, along with a hydroxyl group at C-2. These functional groups contribute significantly to the compound's chemical properties and biological activity. The methoxy substituents are crucial for maintaining the compound's stability and influencing its pharmacological profile. The InChI key for (-)-isocorypalmine is KDFKJOFJHSVROC-MRXNPFEDSA-N, which serves as a unique identifier for computational and database applications.

Spectroscopic Properties and Physical Characteristics

(-)-Isocorypalmine exhibits characteristic spectroscopic properties that facilitate its identification and structural elucidation. The compound demonstrates specific optical rotation values, with the (-)-enantiomer showing negative optical rotation under standard measurement conditions. Nuclear magnetic resonance spectroscopy reveals distinctive chemical shifts corresponding to the various functional groups present in the molecule. The aromatic protons display characteristic downfield shifts, while the aliphatic protons of the tetrahydroisoquinoline rings appear in their expected chemical shift ranges.

The compound crystallizes as colorless crystals with a melting point range of 239-241°C, indicating high thermal stability. Physical properties include moderate solubility in organic solvents such as chloroform and ethyl acetate, with limited solubility in water due to its hydrophobic nature. The predicted boiling point is approximately 501.2°C, and the compound exhibits a predicted pKa value of 10.18, indicating basic properties characteristic of tertiary amines.

XLogP3

2.9

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

341.16270821 g/mol

Monoisotopic Mass

341.16270821 g/mol

Heavy Atom Count

25

UNII

MX470OL19D

Wikipedia

(-)-isocorypalmine

Dates

Modify: 2023-08-15
Hawkins et al. Production of benzylisoquinoline alkaloids in Saccharomyces cerevisiae Nature Chemical Biology, doi: 10.1038/nchembio.105, published online 10 August 2008 http://www.nature.com/naturechemicalbiology

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